molecular formula C19H15FN2O2 B5779113 N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B5779113
M. Wt: 322.3 g/mol
InChI Key: KPEGGMIBHOAZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as FNEI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. FNEI is a small molecule that has been synthesized through a series of chemical reactions.

Mechanism of Action

N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide exerts its effects through a variety of mechanisms. One of the primary mechanisms of action is through the inhibition of the Akt/mTOR pathway. This pathway is involved in cell growth and proliferation, and the inhibition of this pathway by N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide leads to the inhibition of cancer cell growth. N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the growth and proliferation of cells by inhibiting the Akt/mTOR pathway. N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In the brain, N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels is beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide in lab experiments is its ability to inhibit the growth of cancer cells. This property makes N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide a valuable tool in the study of cancer biology and the development of anti-cancer drugs. However, one limitation of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is its potential toxicity. N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to be toxic to some normal cells, which can limit its use in certain experiments.

Future Directions

For the study of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide include the development of new derivatives, the study of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide in other disease models, and the development of new synthesis methods.

Synthesis Methods

The synthesis of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-fluorobenzoic acid and 1-naphthylamine. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and amine hydrochloride. The acid chloride and amine hydrochloride are then reacted with triethylamine to form the intermediate product. The intermediate product is then reacted with 2-aminoethanol to form N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide.

Scientific Research Applications

N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied extensively in the scientific community due to its potential use in various applications. One of the primary applications of N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is in the field of medicinal chemistry. N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-17-11-4-3-10-16(17)19(23)24-22-18(21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEGGMIBHOAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=CC=C3F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide

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